molecular formula C11H18N2O5 B2796307 Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate CAS No. 2229668-47-5

Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate

Cat. No. B2796307
CAS RN: 2229668-47-5
M. Wt: 258.274
InChI Key: UJIRMOLYMVDCQD-SNAWJCMRSA-N
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Description

Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is a chemical compound with the CAS Number: 2229668-47-5 . It has a molecular weight of 258.27 . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is 1S/C11H18N2O5/c1-11(2,3)18-10(14)12-6-7-17-8-9(12)4-5-13(15)16/h4-5,9H,6-8H2,1-3H3/b5-4+ . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is a powder that is stored at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

  • Synthesis and Reactivity : A study by Dobrev, Benin, and Nechev (1992) explored the α-amidoalkylation of ambident nucleophiles, including tert-butyl esters and morpholinone derivatives. This research contributes to the understanding of the stereochemical course of reactions involving tert-butyl esters (Dobrev, A., Benin, V., & Nechev, L., 1992).

  • Intermolecular Interactions : Petrov et al. (2013) investigated the acid-base interaction between tetra(4-nitro-5-tert-butyl)phthalocyanine and various nitrogen-containing bases, including morpholine. This study is significant for understanding the intermolecular transfer of protons in such systems (Petrov, O., Kuz’mina, E., Maizlish, V., & Rodionov, A., 2013).

  • Crystallography and DFT Calculations : Yang et al. (2021) conducted a study on tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, focusing on its synthesis, single crystal X-ray analysis, and DFT calculations. This research offers insights into the stability of molecular structures and molecular conformations (Yang, Z.-P., Cai, X., Chen, J., Shi, Y., Huang, P., Chai, H., & Zhao, C., 2021).

  • Novel Synthesis Methods : D’hooghe, Vanlangendonck, Törnroos, and de Kimpe (2006) developed a novel synthesis of cis-3,5-disubstituted morpholine derivatives. This advancement in synthesis methods has potential applications in various chemical processes (D’hooghe, M., Vanlangendonck, T., Törnroos, K., & de Kimpe, N., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential hazards if the compound is ingested, comes into contact with skin, or if its dust is inhaled . Precautionary statements include measures to take in handling and storage, first aid measures, and disposal considerations .

Future Directions

The future directions for research and applications of Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate are not specified in the retrieved data. It’s worth noting that the tert-butyl group is commonly used in organic and organometallic molecules, suggesting potential applications in these areas .

properties

IUPAC Name

tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(14)12-6-7-17-8-9(12)4-5-13(15)16/h4-5,9H,6-8H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRMOLYMVDCQD-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOCC1/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate

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